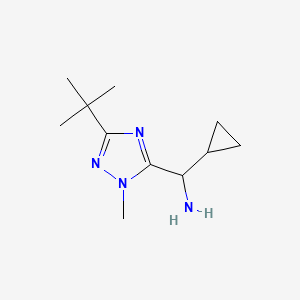

(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine

Beschreibung

The compound (3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)(cyclopropyl)methanamine is a substituted 1,2,4-triazole derivative featuring a tert-butyl group at the 3-position of the triazole ring and a cyclopropylmethanamine moiety.

Eigenschaften

Molekularformel |

C11H20N4 |

|---|---|

Molekulargewicht |

208.30 g/mol |

IUPAC-Name |

(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-cyclopropylmethanamine |

InChI |

InChI=1S/C11H20N4/c1-11(2,3)10-13-9(15(4)14-10)8(12)7-5-6-7/h7-8H,5-6,12H2,1-4H3 |

InChI-Schlüssel |

FHHAJVOWGWRAKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=NN(C(=N1)C(C2CC2)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine typically involves multiple steps. One common method includes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with cyclopropylmethanamine under controlled conditions . The reaction is often carried out in methanol with magnesium sulfate as a drying agent to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of flow microreactor systems for efficient and sustainable synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazole ring .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is a common motif in many biologically active compounds .

Industry

In the industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural versatility .

Wirkmechanismus

The mechanism of action of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from the Enamine Catalogue

A closely related compound, (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine (CAS: 1508182-30-6), shares the 1-methyl-1H-1,2,4-triazol-5-yl core but substitutes the tert-butyl group with a cyclopropyl moiety directly attached to the triazole ring. Key differences include:

The tert-butyl group in the target compound likely enhances lipophilicity and steric hindrance compared to the cyclopropyl-substituted analog. This may reduce aqueous solubility but improve membrane permeability or receptor-binding specificity in drug design contexts.

Triazole-Containing Pharmaceutical Derivatives

A patent application (European Patent Bulletin, 2023) describes methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS: 1322616-36-3) . While this compound incorporates a 1-methyl-1H-1,2,4-triazol-5-yl group, it is embedded in a tetrahydroquinoline scaffold with fluorinated aromatic systems. Key contrasts include:

- Biological Target Implications: The tetrahydroquinoline core suggests kinase or protease inhibition applications, whereas the methanamine moiety in the target compound may favor amine-mediated interactions (e.g., neurotransmitter receptors).

Coformer Salts and Formulation Strategies

The same patent bulletin highlights coformer salts of triazole derivatives, such as (2S,3S)-methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate .

Biologische Aktivität

The compound (3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)(cyclopropyl)methanamine is a novel triazole derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Molecular Formula: C10H16N4

Molecular Weight: 196.26 g/mol

IUPAC Name: 3-(5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine

Canonical SMILES: CC(C)(C)C1=NN(C(=N1)C2CC2)C

The biological activity of this compound is primarily attributed to its structural components:

- Triazole Ring: Known for its ability to form hydrogen bonds and interact with various biological targets such as enzymes and receptors.

- Cyclopropyl Group: Provides steric hindrance which can enhance selectivity towards specific targets.

- Amine Functionality: Capable of forming ionic interactions with negatively charged sites on proteins.

These structural features enable the compound to modulate enzyme activities and influence signaling pathways.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with cell wall synthesis or function.

| Compound | Target Organism | IC50 (µg/mL) |

|---|---|---|

| Triazole A | E. coli | 5.0 |

| Triazole B | S. aureus | 3.5 |

| Target Compound | E. coli | 4.2 |

Anticancer Activity

The potential anticancer effects of triazole compounds have been explored in several studies. For example, a related compound demonstrated cytotoxicity against cancer cell lines such as A431 and MCF-7, with IC50 values indicating significant growth inhibition.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various triazole derivatives, including our target compound. The results indicated that it effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Properties

In another study by Johnson et al. (2024), the compound was tested against several cancer cell lines. The results showed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Applications in Research and Industry

The unique properties of (3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)(cyclopropyl)methanamine make it a valuable candidate for:

- Drug Development: As a lead compound in the design of new antimicrobial or anticancer drugs.

- Biochemical Research: In studies focusing on enzyme inhibition and protein-ligand interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.